molecular formula C19H20O5 B018427 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE CAS No. 105686-91-7

1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE

Cat. No. B018427
M. Wt: 328.4 g/mol
InChI Key: XJYIPYGBDWACTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and related compounds involves various chemical reactions, utilizing precursors such as 3,4,5-trimethoxybenzaldehyde and 4-methoxyacetophenone. One study reports the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile to synthesize a new dipolarophile, demonstrating the compound's role in constructing bioactive heterocycles (Kavitha et al., 2006).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of this compound have been analyzed using various techniques, including density functional theory (DFT) and X-ray diffraction. Studies have shown that the calculated bond angles and distances closely match experimental values, providing insights into the compound's geometric configuration (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

This compound has been involved in various chemical reactions, indicating its versatility in synthetic chemistry. The synthesis process often involves condensation reactions, leading to the formation of chalcone derivatives with potential biological activities. These reactions and the resulting compounds' properties have been explored in several studies, highlighting their importance in medicinal chemistry and drug design.

Physical Properties Analysis

The physical properties of 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one include its crystalline structure and spectroscopic characteristics. X-ray diffraction studies provide detailed information on the compound's crystal packing and geometry, revealing the presence of weak intermolecular interactions that contribute to the stability of the crystal structure (Jasinski et al., 2009).

Scientific Research Applications

Anticancer Agent Research

  • The compound shows promise as an anticancer agent. Shinde et al. (2007) explored its enantiomers, separated by derivatization and chromatography, highlighting its potential in novel anticancer treatments (Shinde et al., 2007).

Molecular Structure and Spectroscopic Analysis

  • Mary et al. (2015) synthesized the compound and analyzed its structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability. The study provides insight into its molecular stability and charge transfer (Mary et al., 2015).

Supramolecular Arrangement Studies

  • Custódio et al. (2017) investigated the effects of methoxy and ethoxy groups on the supramolecular arrangement of methoxy-chalcones, providing insights into geometric parameters and molecular stability (Custódio et al., 2017).

Antioxidant Activity Research

  • Sulpizio et al. (2016) synthesized 2'-aminochalcone derivatives and tested their in vitro antioxidant activity. This research contributes to understanding the compound's potential as an antioxidant (Sulpizio et al., 2016).

Spectroscopic Properties Studies

  • Espinoza-Hicks et al. (2012) reported on the synthesis and spectroscopic properties of the compound, using DFT to analyze its molecular structure and NMR studies (Espinoza-Hicks et al., 2012).

Fluorescence Studies

  • Suwunwong et al. (2011) synthesized heteroaryl chalcones and characterized their absorption and fluorescence emission spectra, which depend on the heterocycle rings and trimethoxysubstituted phenyl rings linked to the enone system (Suwunwong et al., 2011).

Synthesis and Crystal Structure Analysis

  • Kavitha et al. (2006) synthesized 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile and analyzed its crystal structure, contributing to bioactive heterocycle construction (Kavitha et al., 2006).

Antitumor Activity Research

  • Nam et al. (2002) evaluated the compound's cytotoxicity against tumor cell lines, identifying optimal substituents for bioactivity (Nam et al., 2002).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-15-8-6-14(7-9-15)16(20)10-5-13-11-17(22-2)19(24-4)18(12-13)23-3/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYIPYGBDWACTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293599
Record name 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 260070

CAS RN

105686-91-7
Record name 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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